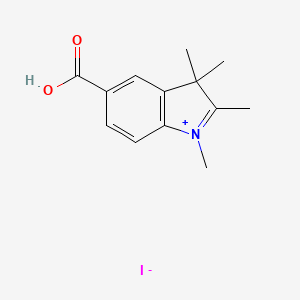
5-羧基-1,2,3,3-四甲基-3H-吲哚鎓碘化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Carboxy-1,2,3,3-tetramethyl-3H-indolium iodide is an organic compound with the molecular formula C13H15NO2I. It is a derivative of indolium, characterized by the presence of a carboxyl group at the 5-position and four methyl groups at the 1, 2, and 3 positions.
科学研究应用
5-Carboxy-1,2,3,3-tetramethyl-3H-indolium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a fluorescent dye for imaging and detection purposes.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and diagnostic tools.
Industry: Utilized in the development of organic electronic devices, sensors, and other advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-1,2,3,3-tetramethyl-3H-indolium iodide typically involves the reaction of 3H-indolium iodide with methylating agents such as methyl iodide. The reaction is carried out in an appropriate solvent, and the conditions are adjusted to achieve the desired product . The process can be summarized as follows:
Starting Material: 3H-indolium iodide
Methylating Agent: Methyl iodide
Solvent: Suitable organic solvent (e.g., methanol)
Reaction Conditions: Controlled temperature and time to ensure complete methylation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Industrial methods may also include additional purification steps to ensure the compound meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
5-Carboxy-1,2,3,3-tetramethyl-3H-indolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce demethylated or hydrogenated products .
作用机制
The mechanism of action of 5-Carboxy-1,2,3,3-tetramethyl-3H-indolium iodide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in redox reactions, bind to specific receptors, and modulate biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
1,2,3,3-Tetramethyl-3H-indolium iodide: Similar structure but lacks the carboxyl group at the 5-position.
5-Hydroxy-1,2,3,3-tetramethyl-3H-indolium iodide: Contains a hydroxyl group instead of a carboxyl group at the 5-position.
Uniqueness
5-Carboxy-1,2,3,3-tetramethyl-3H-indolium iodide is unique due to the presence of the carboxyl group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s solubility, stability, and potential for forming various derivatives, making it valuable for diverse applications .
属性
IUPAC Name |
1,2,3,3-tetramethylindol-1-ium-5-carboxylic acid;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.HI/c1-8-13(2,3)10-7-9(12(15)16)5-6-11(10)14(8)4;/h5-7H,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIMHJMDJGQKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)C(=O)O)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol](/img/structure/B2595457.png)
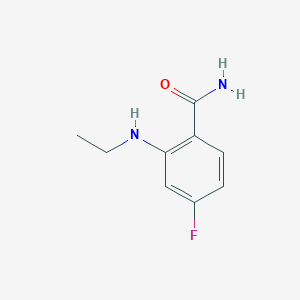

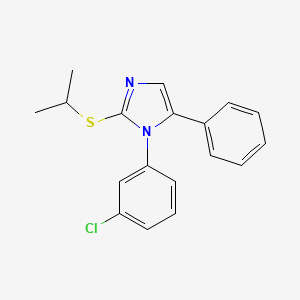
![[(1R,3S)-3-(Aminomethyl)-2,2-difluorocyclopropyl]methanamine;dihydrochloride](/img/structure/B2595462.png)
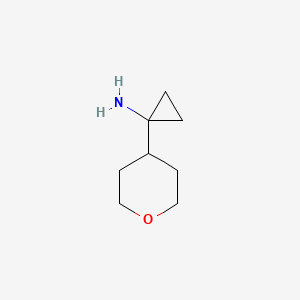
![N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2595469.png)
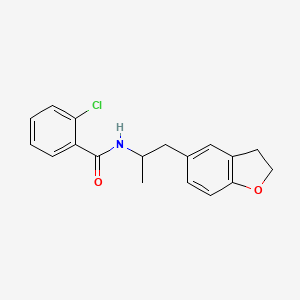

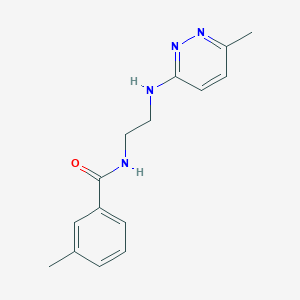
![N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide](/img/structure/B2595473.png)
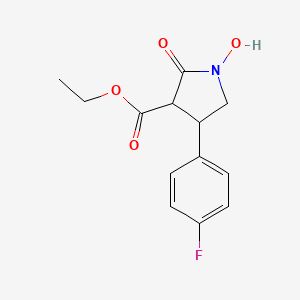
![2-[(2-chloro-6-fluorophenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2595477.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2595478.png)
